molecular formula C17H16F2N2O B5744195 (2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone

(2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B5744195
M. Wt: 302.32 g/mol
InChI Key: YTADEFXPHYCRFE-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: (2,4-Difluorophenyl)-(4-phenylpiperazin-1-yl)methanone is unique due to its combination of the difluorophenyl and phenylpiperazine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-13-6-7-15(16(19)12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADEFXPHYCRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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